molecular formula C14H6F10Si B085374 Bis(pentafluorophenyl)dimethylsilane CAS No. 10536-62-6

Bis(pentafluorophenyl)dimethylsilane

Cat. No. B085374
CAS RN: 10536-62-6
M. Wt: 392.27 g/mol
InChI Key: PMUJBDOVBQRNLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Bis(pentafluorophenyl)(2-perfluorobiphenylyl)borane Synthesis : This compound, closely related to bis(pentafluorophenyl)dimethylsilane, was synthesized and characterized to act as a strong organo-Lewis acid cocatalyst for olefin polymerization (Li, Stern, & Marks, 2000).

Molecular Structure Analysis

  • Structure of Bis(pentafluorophenyl)borane : An X-ray crystallographic analysis showed that bis(pentafluorophenyl)borane, a related compound, is dimeric in the solid state. However, in aromatic solvents, monomeric borane is detectable (Parks, Piers, & Yap, 1998).

Chemical Reactions and Properties

  • Reactivity in Polymerization : The bis(pentafluorophenyl)(2-perfluorobiphenylyl)borane was shown to be effective in activating various group 4 dimethyl complexes, forming highly active homogeneous Ziegler−Natta olefin polymerization catalysts (Li, Stern, & Marks, 2000).

Physical Properties Analysis

The available studies do not provide specific information on the physical properties of bis(pentafluorophenyl)dimethylsilane. However, similar compounds have demonstrated unique physical characteristics relevant to their applications in chemistry.

Chemical Properties Analysis

  • High Electrophilicity and Hydroboration Activity : Bis(pentafluorophenyl)borane was noted for its high electrophilicity and efficiency as a hydroboration reagent in aromatic solvents (Parks, Piers, & Yap, 1998).

Scientific Research Applications

  • Catalysis in Polymer Synthesis : Tris(pentafluorophenyl)borane, a related compound, was effective in synthesizing optically pure and completely diisotactic phenyl- and naphthyl-substituted poly(siloxane)s. These polymers had better controlled chemical and stereoregular structures than those obtained from bis(silanol)s and bis(dimethylamino)dimethylsilane (Zhou & Kawakami, 2005).

  • Organometallic Chemistry : Bis(pentafluorophenyl)dimethylsilane and related compounds can be metalated with n-butyllithium to create organolithium reagents, useful in synthesizing various organosilicon compounds (Haiduc & Gilman, 1968).

  • Hydrosilane Addition : (Pentafluorophenyl)dimethylsilane and its derivatives were used in hydrosilane additions to unsaturated systems, catalyzed by hexachloroplatinic acid, leading to α- and β-substituted styrenes (Brennan & Gilman, 1969).

  • Hydroboration Applications : The generation of bis(pentafluorophenyl)borane–dimethyl sulfide complex in hexane was effective for the stoichiometric hydroboration of alk-1-yne with pinacolborane (Hoshi, Shirakawa, & Okimoto, 2007).

  • Electrophilic Borane Synthesis : Efficient routes to bis(pentafluorophenyl)borane have been developed, highlighting its high electrophilicity and reactive hydroboration reagent properties in aromatic solvents (Parks, Piers, & Yap, 1998).

  • Olefin Polymerization Catalysts : Bis(pentafluorophenyl)(2-perfluorobiphenylyl)borane, a derivative, served as a strong organo-Lewis acid cocatalyst for single-site olefin polymerization (Li, Stern, & Marks, 2000).

  • Polymer Science : New poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units were prepared, demonstrating high thermal stability and potential for various applications (Hamciuc, Hamciuc, Brumǎ, & Schulz, 2005).

  • Metallocene-Based Industrial Processes : Pentafluorophenyl substituted boranes and borates, including bis(pentafluorophenyl)borane, are important co-catalysts in metallocene-based industrial processes for homogeneous olefin polymerization (Piers & Chivers, 1998).

Safety And Hazards

Bis(pentafluorophenyl)dimethylsilane should be handled with care to avoid dust formation and inhalation of vapors, mist, or gas . It should not be allowed to enter drains . In case of contact with skin or eyes, wash off immediately with plenty of water . If swallowed or inhaled, seek medical attention immediately .

properties

IUPAC Name

dimethyl-bis(2,3,4,5,6-pentafluorophenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F10Si/c1-25(2,13-9(21)5(17)3(15)6(18)10(13)22)14-11(23)7(19)4(16)8(20)12(14)24/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUJBDOVBQRNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F10Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147089
Record name Bis(pentafluorophenyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(pentafluorophenyl)dimethylsilane

CAS RN

10536-62-6
Record name Bis(pentafluorophenyl)dimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010536626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(pentafluorophenyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(pentafluorophenyl)dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AJ Oliver, WAG Graham - Journal of Organometallic Chemistry, 1969 - Elsevier
The preparation of the compounds C 6 F 5 Si(CH 3 ) 2 X [where X = H, CH 3 , C 6 F 5 , OCH 13 , N(CH 3 ) 2 or NHC 6 H 5 ] and R 3 MYC 6 F 5 (where R = CH 3 or C 6 H 5 , M = Si, Ge, …
Number of citations: 41 www.sciencedirect.com
S Lin - 1975 - dr.library.brocku.ca
Decomposition and side reactions of, and the synthetic use of, pentafluorophenylmagnesium bromide and pentafluorophenyllithium have been investigated using G,C9/MS, techniques• …
Number of citations: 3 dr.library.brocku.ca
VV Bardin, LS Pressman, LN Rogoza… - Journal of fluorine …, 1991 - Elsevier
The reactions of polyfluoroaryl bromides Ar F Br or iodides Ar F I with P(NR′ 2 ) 3 and R 3 MX (R = alkyl; M = Si, Ge, Sn, and Pb; X = Cl, Br) led to the formation of Ar F MR 3 . The …
Number of citations: 30 www.sciencedirect.com
A Whittingham, AWP Jarvie - Journal of Organometallic Chemistry, 1968 - Elsevier
The reaction of pentafluorobromobenzene with both tetraethoxysilane and tetrachlorosilane, by a modified Grignard method, leads to the formation of compounds of the type (C 6 F 5 ) n …
Number of citations: 26 www.sciencedirect.com
VV Bardin - Journal" Fluorine Notes, 2012 - notes.fluorine1.ru
Synthesis and Application of Polyfluorinated Organic Derivatives of Boron and Silicon for Preparation of Iodonium, Bromonium and Page 1 Journal "Fluorine Notes", Volume # 1(80), …
Number of citations: 4 notes.fluorine1.ru
VA Zotov, VV Bessonov, DV Risnik - Applied Biochemistry and …, 2022 - Springer
The review considers the principal, as well as less common but promising, methods to determine the fatty acids (FAs) in biological samples. The advantages, disadvantages, and …
Number of citations: 1 link.springer.com
I Haiduc, H Gilman - Journal of Organometallic Chemistry, 1968 - Elsevier
Number of citations: 7
TMS Standard - Springer
Number of citations: 0

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